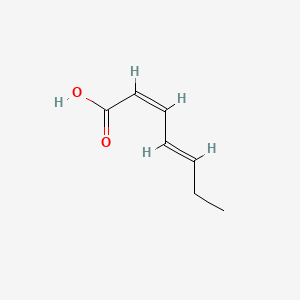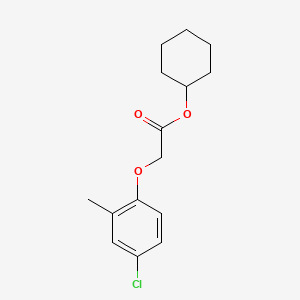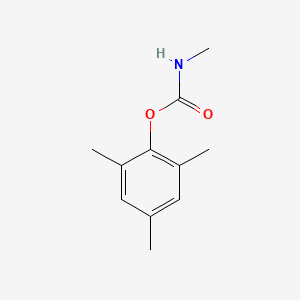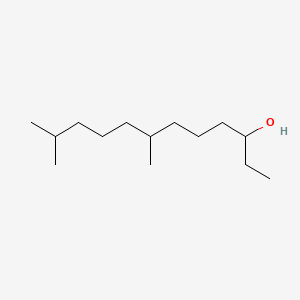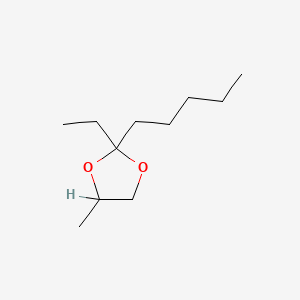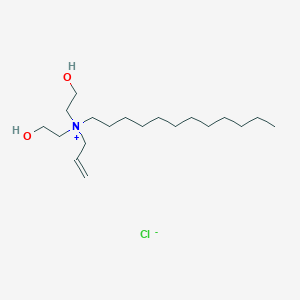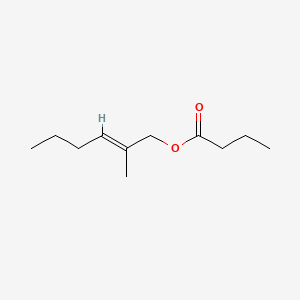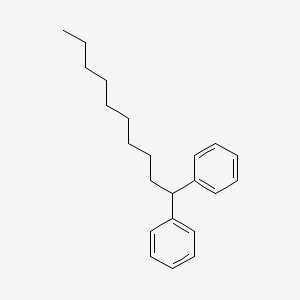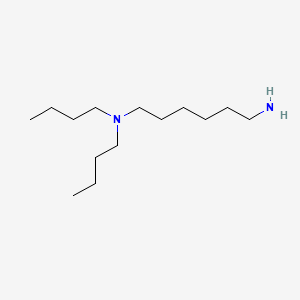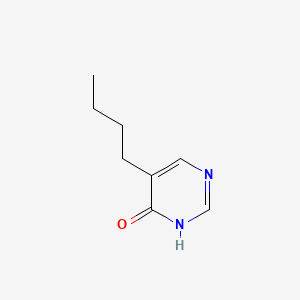
Cobalt glycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt glycolate is a coordination compound formed by the reaction of cobalt ions with glycolic acid It is part of the broader class of metal glycolates, which are known for their unique structural and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt glycolate can be synthesized through several methods, including:
Direct Reaction: Cobalt salts such as cobalt acetate, cobalt chloride, or cobalt nitrate are reacted with glycolic acid in an aqueous solution.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides in the presence of glycolic acid.
Industrial Production Methods
Industrial production of this compound often employs the sol-gel method due to its scalability and ability to produce high-purity materials. The process involves the use of cobalt alkoxides and glycolic acid, followed by controlled heating to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt glycolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cobalt oxide, which is useful in catalysis and materials science.
Thermal Decomposition: Upon heating, this compound decomposes to form cobalt oxide and other by-products.
Coordination Reactions:
Common Reagents and Conditions
Thermal Decomposition: Conducted under controlled heating conditions, often in an inert atmosphere such as helium.
Major Products Formed
Applications De Recherche Scientifique
Cobalt glycolate has a wide range of applications in scientific research, including:
Materials Science: Employed in the synthesis of nanostructured materials with unique optical and electronic properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Environmental Science: Utilized in the development of sensors for detecting environmental pollutants.
Mécanisme D'action
The mechanism of action of cobalt glycolate involves its ability to coordinate with other molecules and ions, altering their chemical reactivity and properties. In catalysis, this compound acts as a precursor to cobalt oxide, which serves as an active site for various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the oxidation of organic compounds or the reduction of pollutants .
Comparaison Avec Des Composés Similaires
Cobalt glycolate can be compared with other metal glycolates, such as:
Manganese Glycolate: Similar in structure but exhibits different catalytic properties due to the presence of manganese ions.
Nickel Glycolate: Used in similar applications but has distinct electronic and magnetic properties.
Zinc Glycolate: Often used as a precursor for zinc oxide, which has applications in photocatalysis and electronics.
Uniqueness
This compound is unique due to its ability to form stable coordination complexes and its versatility in various applications, from catalysis to biomedical research. Its thermal stability and ability to form nanostructured materials further enhance its potential in scientific research .
Propriétés
Numéro CAS |
26656-81-5 |
|---|---|
Formule moléculaire |
C4H6CoO6 |
Poids moléculaire |
209.02 g/mol |
Nom IUPAC |
cobalt(2+);2-hydroxyacetate |
InChI |
InChI=1S/2C2H4O3.Co/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
Clé InChI |
UGTGQPFWMZNLBE-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


